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Compound of Interest

Compound Name: Tagtociclib hydrate

CAS No.: 2733575-91-0

Cat. No.: B12375396

Get Quote

An In-Depth Technical Guide to the In Vitro Activity of Tagtociclib Hydrate

Introduction
Tagtociclib hydrate, also identified as PF-07104091, is an orally bioavailable, potent, and

highly selective small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2][3] CDKs

are serine/threonine kinases that are fundamental regulators of cell cycle progression; their

dysregulation is a common hallmark of cancer, leading to uncontrolled cellular proliferation.[3]

[4] Tagtociclib's primary mechanism involves the selective inhibition of the CDK2/cyclin E

complex, which plays a critical role in the G1 to S phase transition of the cell cycle.[3][5] This

targeted action may induce cell cycle arrest and apoptosis, positioning Tagtociclib as a

promising therapeutic agent, particularly for tumors characterized by cyclin E amplification.[2][6]

Mechanism of Action
Tagtociclib exerts its anti-neoplastic effects by selectively binding to and inhibiting the kinase

activity of CDK2.[3] In a normal cell cycle, the progression from the G1 (growth) phase to the S

(synthesis) phase is controlled by the Retinoblastoma (Rb) tumor suppressor protein. The

CDK4/6-cyclin D complex initially phosphorylates Rb, which is then hyperphosphorylated by the

CDK2-cyclin E complex.[5][7] This hyperphosphorylation causes Rb to release the E2F

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b12375396#bc-rfq
https://www.benchchem.com/product/b12375396/docs?utm_src=pdf-body#in-vitro-activity-of-tagtociclib-hydrate
https://www.benchchem.com/product/b12375396/docs?utm_src=pdf-body#in-vitro-activity-of-tagtociclib-hydrate
https://adisinsight.springer.com/drugs/800060536
https://www.probechem.com/products_Tagtociclibhydrate.html
https://pubchem.ncbi.nlm.nih.gov/compound/Tegtociclib
https://pubchem.ncbi.nlm.nih.gov/compound/Tegtociclib
https://pmc.ncbi.nlm.nih.gov/articles/PMC7838032/
https://pubchem.ncbi.nlm.nih.gov/compound/Tegtociclib
https://www.pfizeroncologydevelopment.com/molecule/cdk2-inhibitor
https://www.probechem.com/products_Tagtociclibhydrate.html
https://www.medchemexpress.com/pf-07104091-hydrate.html
https://pubchem.ncbi.nlm.nih.gov/compound/Tegtociclib
https://www.pfizeroncologydevelopment.com/molecule/cdk2-inhibitor
https://pmc.ncbi.nlm.nih.gov/articles/PMC12402945/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375396?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


transcription factor, which in turn activates the transcription of genes required for DNA

synthesis, committing the cell to enter the S phase.[7]

By inhibiting CDK2, Tagtociclib prevents the hyperphosphorylation of Rb.[5][7] As a result, Rb

remains bound to E2F, gene transcription is repressed, and the cell cycle is arrested at the

G1/S checkpoint.[3] This halt in progression can ultimately lead to apoptosis (programmed cell

death) in cancer cells that are highly dependent on the CDK2 pathway for proliferation.[8][9]

Quantitative In Vitro Activity
The potency and selectivity of Tagtociclib hydrate have been characterized through various

enzymatic and cell-based assays. The following tables summarize the key quantitative data

available.

Table 1: Kinase Inhibition Profile of Tagtociclib Hydrate
This table presents the inhibitory constant (Ki) values of Tagtociclib against a panel of cyclin-

dependent and other kinases, demonstrating its high potency for CDK2 and selectivity over

other kinases.

Target Kinase
Complex

Ki (nM)
Selectivity vs.
CDK2/cyclin E1

Reference

CDK2/cyclin E1 1.16 - [2][6][10]

CDK1/cyclin A2 110 ~95-fold [6][10]

CDK9 117 ~101-fold [6][10]

CDK4/cyclin D1 238 ~205-fold [6][10]

CDK6/cyclin D3 465 ~401-fold [6][10]

GSK3β 537.81 ~464-fold [6][10]

Table 2: Summary of Cellular Activity of Tagtociclib
Hydrate
This table summarizes the observed effects of Tagtociclib in various cancer cell line models.
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Cell Line(s) Assay Type Key Findings Concentration Reference

B16-F10 & 1014

Melanoma
Cell Viability

Dose-dependent

inhibition of cell

viability.

100 nM - 10 µM [7]

B16-F10 & 1014

Melanoma
Apoptosis Assay

Induction of

apoptosis via

caspase 3/7

activation.

Not specified [7]

B16-F10 & 1014

Melanoma
Western Blot

Reduced

hyperphosphoryl

ation of Rb

(S807/S811).

20 µM [7]

B16-F10

Melanoma

Cell Cycle

Analysis
G1 phase arrest. 20 µM [7]

1014 Melanoma
Cell Cycle

Analysis

Increase in S

and G2 phase

cell populations.

20 µM [7]

Murine & Human

Lung Cancer
Microscopy

Increased

multipolar mitosis

and apoptotic

death.

2 µM [9]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. The

following are representative protocols for key experiments used to characterize Tagtociclib's

activity.

Kinase Inhibition Assay (Biochemical)
This protocol outlines a general method for determining the Ki of an inhibitor against a purified

kinase.
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Reagents and Materials: Purified recombinant CDK2/cyclin E1 enzyme, kinase buffer, ATP,

peptide substrate (e.g., a histone H1-derived peptide), Tagtociclib hydrate stock solution (in

DMSO), and a detection system (e.g., ADP-Glo™ Kinase Assay).

Procedure:

1. Prepare serial dilutions of Tagtociclib hydrate in DMSO, followed by a further dilution in

kinase buffer.

2. In a 384-well plate, add the diluted inhibitor, the CDK2/cyclin E1 enzyme, and the peptide

substrate.

3. Incubate for 15-20 minutes at room temperature to allow for inhibitor-enzyme binding.

4. Initiate the kinase reaction by adding a predetermined concentration of ATP (typically at

the Km value for the enzyme).

5. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

6. Terminate the reaction and quantify the amount of product (phosphorylated substrate or

ADP) formed using a suitable detection reagent and a plate reader.

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative

to a DMSO control. Plot the percent inhibition against the logarithm of the inhibitor

concentration and fit the data to a four-parameter logistic equation to determine the IC50

value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Cell Viability Assay
This protocol describes a method to assess the effect of Tagtociclib on cancer cell proliferation.

Reagents and Materials: Cancer cell lines (e.g., B16-F10 melanoma), complete culture

medium, Tagtociclib hydrate stock solution (in DMSO), 96-well cell culture plates, and a

viability reagent (e.g., CellTiter-Blue™, Promega, Cat. #G808A).[7]

Procedure:
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1. Seed cells into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well)

and allow them to adhere overnight.

2. Prepare serial dilutions of Tagtociclib hydrate in culture medium.

3. Remove the old medium from the cells and add the medium containing the various

concentrations of Tagtociclib. Include wells with DMSO-only medium as a vehicle control.

4. Incubate the plate for a specified duration (e.g., 72 or 144 hours) in a standard cell culture

incubator (37°C, 5% CO₂).[7]

5. Add the cell viability reagent to each well according to the manufacturer's instructions and

incubate for 1-4 hours.

6. Measure the fluorescence or absorbance using a microplate reader.

Data Analysis: Subtract the background reading from all wells. Normalize the data to the

vehicle control wells (defined as 100% viability) and plot the percent viability against the

logarithm of the drug concentration to determine the GI50/IC50 value.

Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution following treatment with Tagtociclib.

Reagents and Materials: Cancer cell lines, complete culture medium, Tagtociclib, PBS,

fixation solution (e.g., 70% cold ethanol), and a DNA staining solution (e.g., Propidium

Iodide/RNase A staining buffer).

Procedure:

1. Plate cells and treat with the desired concentrations of Tagtociclib or vehicle (DMSO) for a

specific time (e.g., 24 hours).[7]

2. Harvest the cells (including any floating cells) by trypsinization and centrifugation.

3. Wash the cell pellet with cold PBS.
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4. Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.

Incubate at -20°C for at least 2 hours.

5. Wash the fixed cells with PBS and resuspend them in the DNA staining solution.

6. Incubate in the dark for 30 minutes at room temperature.

7. Analyze the samples using a flow cytometer.

Data Analysis: The DNA content of individual cells is measured. Software is used to generate

a histogram and quantify the percentage of cells in each phase of the cell cycle (Sub-G0/G1,

G1, S, and G2/M) based on their fluorescence intensity.

Visualizations: Pathways and Workflows
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Caption: The CDK2-Rb signaling pathway for G1-S phase cell cycle transition.
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Caption: General experimental workflow for an in vitro kinase inhibition assay.
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Caption: Experimental workflow for a cell-based viability/proliferation assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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